molecular formula C7H7Cl2NO B1582796 6-Amino-2,4-dichloro-3-methylphenol CAS No. 40677-44-9

6-Amino-2,4-dichloro-3-methylphenol

Cat. No. B1582796
Key on ui cas rn: 40677-44-9
M. Wt: 192.04 g/mol
InChI Key: QDOGSLSGLUTSQL-UHFFFAOYSA-N
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Patent
US06235096B1

Procedure details

The product from Example 9, Stage 1a (4.8 g), was stirred in acetic acid (20 ml) and acetic anhydride (5 ml) was added in one portion. Stirring was continued for 1hour after the initially exothermic reaction had subsided. The product was isolated by filtration and recrystallised from aqueous ethanol.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[C:4]([Cl:10])[C:3]=1[OH:11].[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(O)(=O)C>[C:12]([NH:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([CH3:9])=[C:4]([Cl:10])[C:3]=1[OH:11])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
NC1=C(C(=C(C(=C1)Cl)C)Cl)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after the initially exothermic reaction
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)NC1=C(C(=C(C(=C1)Cl)C)Cl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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